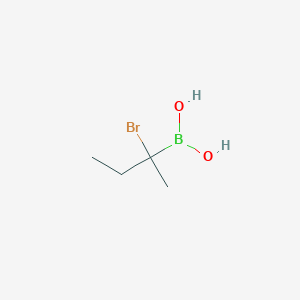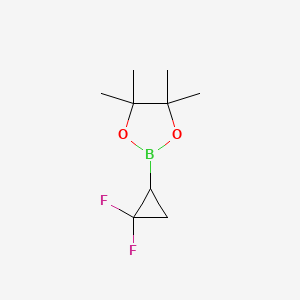
6-Trifluoromethyl-naphthalen-1-pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Trifluoromethyl-naphthalen-1-pinacol ester is a chemical compound with the molecular formula C17H18BF3O2. It is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further bonded to a pinacol ester group. This compound is often used in organic synthesis, particularly in the formation of boronic esters, which are valuable intermediates in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Trifluoromethyl-naphthalen-1-pinacol ester typically involves the reaction of 6-Trifluoromethyl-naphthalene with pinacol borane. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
Formation of the Boronic Ester: The naphthalene derivative reacts with pinacol borane in the presence of a catalyst, such as palladium, to form the boronic ester.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired ester in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
6-Trifluoromethyl-naphthalen-1-pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include naphthoquinones, alcohols, and various substituted naphthalene derivatives .
Aplicaciones Científicas De Investigación
6-Trifluoromethyl-naphthalen-1-pinacol ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The ester is utilized in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 6-Trifluoromethyl-naphthalen-1-pinacol ester involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process is crucial in the synthesis of various organic compounds .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of a naphthalene ring.
4-Methylphenylboronic Acid Pinacol Ester: Contains a methyl group on the phenyl ring.
2-Naphthylboronic Acid Pinacol Ester: Similar naphthalene structure but without the trifluoromethyl group
Uniqueness
6-Trifluoromethyl-naphthalen-1-pinacol ester is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[6-(trifluoromethyl)naphthalen-1-yl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BF3O2/c1-15(2)16(3,4)23-18(22-15)14-7-5-6-11-10-12(17(19,20)21)8-9-13(11)14/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOVCKXUUUUTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydro-[1,4]dioxine-5-boronic acid](/img/structure/B8187725.png)









![[3-[Ethyl(methyl)amino]phenyl]boronic acid](/img/structure/B8187809.png)
![[3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester](/img/structure/B8187812.png)

